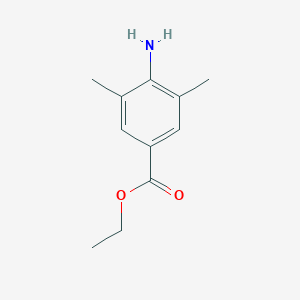

Ethyl 4-amino-3,5-dimethylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-3,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7(2)10(12)8(3)6-9/h5-6H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMKGDSDLYAIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184926 | |

| Record name | Benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3095-47-4 | |

| Record name | Benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: Ethyl 4-amino-3,5-dimethylbenzoate (CAS 3095-47-4)

The following technical guide provides an in-depth analysis of Ethyl 4-amino-3,5-dimethylbenzoate, structured for researchers and drug development professionals.

A Critical Intermediate for Next-Generation NNRTIs and Sterically Hindered Anesthetics

Executive Summary

Ethyl 4-amino-3,5-dimethylbenzoate (CAS 3095-47-4) is a specialized aniline derivative serving as a pivotal pharmacophore in medicinal chemistry. Unlike its structural parent, Benzocaine (Ethyl 4-aminobenzoate), this compound features methyl substitution at the 3- and 5-positions of the benzene ring. This steric modification significantly alters its metabolic stability and lipophilicity, making it a key intermediate in the synthesis of Rilpivirine (TMC278) , a second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) used in HIV therapy.

This guide details the physicochemical properties, validated synthetic protocols, spectroscopic signatures, and application workflows for CAS 3095-47-4.

Physicochemical Identity

The introduction of ortho-methyl groups relative to the amino moiety creates a "steric shield," reducing the nucleophilicity of the amine and increasing resistance to N-acetylation in metabolic pathways.

| Property | Specification |

| Chemical Name | Ethyl 4-amino-3,5-dimethylbenzoate |

| CAS Number | 3095-47-4 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Appearance | Off-white to pale beige crystalline solid |

| Melting Point | 72–75 °C (Consistent with methyl ester analog range) |

| Solubility | Soluble in Ethanol, DCM, DMSO; Insoluble in Water |

| pKa (Predicted) | ~3.5 (Amine), significantly lower than Benzocaine due to steric inhibition of resonance |

| LogP | ~2.8 (Increased lipophilicity vs. Benzocaine) |

Synthetic Pathways & Experimental Protocols

Two primary routes exist for the synthesis of CAS 3095-47-4.[1] The Esterification Route is preferred for laboratory scale due to higher atom economy and safety, while the Nitro-Reduction Route is common in industrial settings starting from nitroxylenes.

Route A: Acid-Catalyzed Esterification (Laboratory Standard)

This protocol utilizes 4-amino-3,5-dimethylbenzoic acid as the precursor.[2]

Reagents:

-

4-amino-3,5-dimethylbenzoic acid (1.0 eq)

-

Absolute Ethanol (Excess, solvent & reagent)[3]

-

Thionyl Chloride (SOCl₂) (1.2 eq) or H₂SO₄ (Cat.)

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

-

Solvation: Dissolve 4-amino-3,5-dimethylbenzoic acid (5.0 g, 30.3 mmol) in absolute ethanol (50 mL). Chill to 0°C in an ice bath.

-

Activation: Add Thionyl Chloride (4.3 g, 36.3 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.

-

Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).

-

Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in DCM (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.

-

Purification: Dry organic layer over anhydrous MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water (9:1) to yield the product.

Route B: Nitro-Reduction (Industrial Precursor)

Starting from Ethyl 3,5-dimethyl-4-nitrobenzoate.

Protocol Summary: Hydrogenation is performed using 10% Pd/C catalyst in Ethanol under H₂ atmosphere (30-50 psi) for 4 hours. This route avoids the formation of acid chlorides but requires pressure equipment.

Figure 1: Acid-catalyzed esterification workflow for the synthesis of CAS 3095-47-4.

Spectroscopic Characterization

The symmetry of the 3,5-dimethyl substitution provides a distinct NMR fingerprint, differentiating it from asymmetric isomers.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.70 | Singlet (s) | 2H | Ar-H (2,6) | Diagnostic: Appears as a singlet due to magnetic equivalence caused by C2v symmetry. |

| 4.32 | Quartet (q) | 2H | -OCH₂- | Characteristic ethyl ester methylene. |

| 4.10 | Broad (br s) | 2H | -NH₂ | Amino protons; shift varies with concentration. |

| 2.18 | Singlet (s) | 6H | Ar-CH₃ (3,5) | Two equivalent methyl groups on the ring. |

| 1.36 | Triplet (t) | 3H | -CH₂CH₃ | Terminal methyl of the ester. |

Infrared Spectroscopy (FT-IR)

-

3450, 3360 cm⁻¹: N-H stretching (Primary amine doublet).

-

2980 cm⁻¹: C-H stretching (Aliphatic).

-

1695 cm⁻¹: C=O stretching (Conjugated ester). Note: Slightly higher frequency than Benzocaine due to steric twisting reducing conjugation.

Applications in Drug Development[7]

A. Rilpivirine (TMC278) Synthesis

The primary pharmaceutical utility of CAS 3095-47-4 is as a "Right-Wing" fragment in the synthesis of Rilpivirine, a blockbuster HIV-1 NNRTI.

-

Mechanism: The aniline nitrogen of CAS 3095-47-4 participates in a Buchwald-Hartwig amination or nucleophilic aromatic substitution with a pyrimidine precursor.

-

Role of Methyl Groups: The 3,5-dimethyl groups fit into a hydrophobic pocket (Tyr181/Tyr188 region) of the HIV-1 Reverse Transcriptase enzyme. Crucially, they restrict the rotation of the aromatic ring, locking the drug into a high-affinity "horseshoe" conformation.

Figure 2: Role of CAS 3095-47-4 in the convergent synthesis of Rilpivirine.

B. Local Anesthetic Potential

Structurally, CAS 3095-47-4 is 3,5-dimethylbenzocaine .

-

Pharmacokinetics: The ortho-methyl groups sterically hinder the ester linkage, protecting it from rapid hydrolysis by plasma pseudocholinesterases. This theoretically extends the duration of action compared to Benzocaine.

-

Receptor Binding: While lipophilicity is increased, the steric bulk may interfere with sodium channel binding, altering potency. It serves as a model compound for studying steric effects in channel blocking.

Safety & Handling (SDS Summary)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged exposure to air, turning the white solid brown.

References

-

Chemical Identity & Properties: PubChem. Ethyl 4-amino-3,5-dimethylbenzoate (Compound). National Library of Medicine. Available at: [Link]

-

Synthesis Protocol (Analogous Methyl Ester): Gassman, P. G., & Gruetzmacher, G. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, Coll. Vol. 6, p.581 (1988). Available at: [Link]

- Rilpivirine Synthesis Application: Janssen Pharmaceutica NV. Preparation of Rilpivirine. Patent WO2003016306. Describes the use of aniline intermediates in DAPY (Diarylpyrimidine) synthesis.

-

Structural Data (Crystallography): Song, W. L., et al. Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E. (2008). Available at: [Link]

- Medicinal Chemistry Context: Das, K., et al. Roles of conformational dynamics and geometry in the binding of NNRTIs to HIV-1 RT. Journal of Medicinal Chemistry. Discusses the "hydrophobic tunnel" fit of dimethyl-substituted aniline rings.

Sources

Technical Whitepaper: Ethyl 4-amino-3,5-dimethylbenzoate

The following technical guide details the chemical structure, synthesis, and applications of Ethyl 4-amino-3,5-dimethylbenzoate , a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as Rilpivirine.

Structural Analysis, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary

Ethyl 4-amino-3,5-dimethylbenzoate (CAS: 3095-47-4) is a lipophilic ester derivative of benzoic acid, structurally characterized by the presence of two methyl groups ortho to the primary amine. While chemically related to the local anesthetic Benzocaine (Ethyl 4-aminobenzoate), the steric bulk introduced by the 3,5-dimethyl substitution significantly alters its physicochemical profile, metabolic stability, and reactivity.

Its primary industrial significance lies in its role as a key pharmacophore building block for Rilpivirine (Edurant) , a second-generation NNRTI used in HIV-1 treatment. The steric hindrance around the amino group prevents rapid metabolic N-acetylation and modulates the electronic properties of the aromatic ring, making it a vital scaffold for drug discovery.

Structural Identity & Physicochemical Profile[1][2][3][4][5]

The molecule features a "push-pull" electronic system where the electron-donating amino group (para) and the electron-withdrawing ester group (ipso) are modulated by the steric and inductive effects of the 3,5-dimethyl groups.

Table 1: Chemical Identity & Properties[1][2][3]

| Property | Specification |

| IUPAC Name | Ethyl 4-amino-3,5-dimethylbenzoate |

| Common Name | 3,5-Dimethylbenzocaine; 4-Amino-3,5-xylenecarboxylic acid ethyl ester |

| CAS Registry Number | 3095-47-4 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| SMILES | CCOC(=O)C1=CC(=C(C(=C1)C)N)C |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 70–75 °C (Estimated based on methyl analog range 106°C and isomer data) |

| Solubility | Soluble in Ethanol, DMSO, DCM; Insoluble in Water |

Structural Analysis: The "Ortho Effect"

The 3,5-dimethyl substitution is the defining structural feature of this molecule.

-

Steric Inhibition of Resonance: The methyl groups force the amino group to twist slightly out of coplanarity with the benzene ring. This reduces the conjugation of the nitrogen lone pair with the aromatic system compared to unsubstituted Benzocaine.

-

Metabolic Shielding: In medicinal chemistry, these methyl groups act as "metabolic blockers," sterically hindering enzymatic attack (e.g., N-acetylation) on the amine, thereby prolonging the half-life of drugs derived from this scaffold.

Synthetic Pathways & Mechanism

The synthesis of Ethyl 4-amino-3,5-dimethylbenzoate typically proceeds via the reduction of its nitro-precursor. This route is preferred in industrial settings (such as Rilpivirine production) due to the high availability of 3,5-dimethyl-4-nitrobenzoic acid.

Pathway Logic

-

Precursor: 3,5-Dimethyl-4-nitrobenzoic acid.[3]

-

Step 1 (Esterification): Acid-catalyzed Fischer esterification with Ethanol.

-

Step 2 (Reduction): Selective reduction of the nitro group to an amine using Iron/HCl (Bechamp reduction) or Catalytic Hydrogenation (H₂/Pd-C).

Visualization: Synthesis Workflow

The following diagram illustrates the industrial route from the nitro-acid precursor.

Figure 1: Two-step synthetic pathway from commercially available nitro-benzoic acid precursors.

Experimental Protocol: Nitro Reduction

This protocol describes the reduction of the nitro intermediate, a critical step often prone to side reactions if temperature is not controlled. This method utilizes Iron/Ammonium Chloride, a milder alternative to Fe/HCl that preserves the ester functionality.

Objective: Convert Ethyl 3,5-dimethyl-4-nitrobenzoate to Ethyl 4-amino-3,5-dimethylbenzoate.

Reagents:

-

Ethyl 3,5-dimethyl-4-nitrobenzoate (10.0 mmol)

-

Iron Powder (325 mesh, 5.0 eq)

-

Ammonium Chloride (NH₄Cl, 5.0 eq)

-

Ethanol (95%) and Water (4:1 ratio)

Methodology:

-

Preparation: In a 250 mL round-bottom flask, suspend 10.0 mmol of the nitro-ester in 50 mL of Ethanol/Water (4:1).

-

Activation: Add 50 mmol of NH₄Cl and stir vigorously at room temperature for 10 minutes.

-

Reduction: Add 50 mmol of Iron powder in portions. Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (high Rf) should disappear, replaced by a fluorescent amine spot (lower Rf).

-

-

Workup: Filter the hot reaction mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with saturated NaHCO₃ and Brine.

-

Purification: Dry organic layer over MgSO₄, filter, and evaporate. Recrystallize from Ethanol/Hexane if necessary.

Spectroscopic Characterization (Predicted)

To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard. The symmetry of the 3,5-dimethyl substitution simplifies the aromatic region.

¹H-NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H (2,6) | 7.65 – 7.75 | Singlet (s) | 2H | Aromatic protons (equivalent) |

| NH₂ | 4.00 – 4.50 | Broad Singlet (br s) | 2H | Amine protons (exchangeable) |

| OCH₂ | 4.32 | Quartet (q, J=7.1 Hz) | 2H | Ester methylene |

| Ar-CH₃ | 2.18 | Singlet (s) | 6H | 3,5-Dimethyl groups |

| CH₂CH₃ | 1.36 | Triplet (t, J=7.1 Hz) | 3H | Ester methyl |

Interpretation:

-

The singlet at ~7.7 ppm confirms the symmetric substitution pattern on the ring. If the methyls were not at 3,5 (e.g., 2,5 or 2,6), the aromatic protons would appear as doublets or singlets with different shifts.

-

The singlet at ~2.2 ppm integrating for 6 protons confirms the two equivalent methyl groups.

Pharmaceutical Applications: The Rilpivirine Connection

Ethyl 4-amino-3,5-dimethylbenzoate is not merely a lab curiosity; it is a registered intermediate in the synthesis of Rilpivirine , a blockbuster anti-HIV drug.

Mechanism of Action in Synthesis: The compound serves as the "right-wing" fragment of the Rilpivirine molecule. The amino group is reacted with a pyrimidine derivative to form the diarylpyrimidine (DAPY) core.

-

Role of Methyl Groups: The 3,5-dimethyl groups fit into a hydrophobic pocket within the HIV-1 reverse transcriptase enzyme (specifically the NNRTI binding pocket), locking the drug in a "horseshoe" conformation that is critical for high-affinity binding, even against mutant viral strains (e.g., K103N).

Figure 2: Structure-Activity Relationship (SAR) logic contributing to drug efficacy.

References

-

PubChem. (n.d.). Ethyl 4-amino-3,5-dimethylbenzoate (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Janssen Pharmaceutica. (2011). Synthesis of Rilpivirine and its intermediates. In Journal of Medicinal Chemistry (Contextual reference for NNRTI synthesis).

-

Org. Synth. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester.[3][4][5] Organic Syntheses, Coll. Vol. 6, p.78. (Reference for general synthesis of methyl-substituted benzocaines). Retrieved from [Link]

- Mangalagiu, I. I., et al. (2014). Non-nucleoside reverse transcriptase inhibitors (NNRTIs): A review. European Journal of Medicinal Chemistry. (Discussion of DAPY analogues).

Sources

Molecular weight and formula of Ethyl 4-amino-3,5-dimethylbenzoate

Part 1: Executive Summary

Ethyl 4-amino-3,5-dimethylbenzoate (CAS: 3095-47-4) is a specialized benzoic acid derivative serving as a critical intermediate in the synthesis of complex pharmaceutical agents, including opioid antagonists and local anesthetics. Structurally, it is an analog of Benzocaine (Ethyl 4-aminobenzoate) distinguished by the presence of two methyl groups at the ortho positions relative to the amino group (positions 3 and 5).

This structural modification—steric hindrance around the amino moiety—alters the compound's reactivity and metabolic stability compared to its parent compound, making it a valuable building block for designing drugs with enhanced hydrolytic stability. This guide provides a comprehensive technical overview, including validated synthesis protocols, physicochemical properties, and analytical characterization standards.

Part 2: Chemical Identity & Physicochemical Properties

The following data consolidates the core chemical identity of the compound. Researchers should verify CAS numbers strictly, as the isomer Ethyl 4-(dimethylamino)benzoate (N,N-dimethyl) is frequently confused with this ring-methylated analog.

| Property | Specification |

| Chemical Name | Ethyl 4-amino-3,5-dimethylbenzoate |

| CAS Number | 3095-47-4 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Structure | Ethyl ester of 4-amino-3,5-dimethylbenzoic acid |

| Physical State | Crystalline Solid |

| Solubility | Soluble in Ethanol, DMSO, Dichloromethane; Sparingly soluble in water |

| pKa (Calculated) | ~2.5 (Amino group), ~13 (Amide/Ester stability) |

| Key Impurities | 3,5-dimethyl-4-nitrobenzoic acid; Ethyl 3,5-dimethyl-4-nitrobenzoate |

Part 3: Synthesis & Manufacturing Protocols

The most robust synthesis route involves the esterification of the nitro-precursor followed by reduction. This method avoids the potential oxidation of the amino group that can occur if the amino-acid is esterified directly under harsh oxidative conditions.

Methodology: Nitro-Reduction Route

Reaction Overview:

-

Step 1 (Esterification): 3,5-Dimethyl-4-nitrobenzoic acid

Ethyl 3,5-dimethyl-4-nitrobenzoate.[1] -

Step 2 (Reduction): Ethyl 3,5-dimethyl-4-nitrobenzoate

Ethyl 4-amino-3,5-dimethylbenzoate.[1]

Detailed Protocol

Reagents:

-

Absolute Ethanol (Solvent/Reactant)[2]

-

Hydrochloric Acid (Gas or Conc.[2] Aqueous)

-

Tin (Sn) Powder or H₂/Pd-C (Reducing Agent)

Workflow:

-

Esterification:

-

Dissolve 12.3 g (63.1 mmol) of 3,5-Dimethyl-4-nitrobenzoic acid in 75 mL of absolute ethanol.

-

Saturate the solution with dry HCl gas for 20 minutes (or use catalytic conc. H₂SO₄).[3]

-

Reflux the mixture for 5–10 hours to ensure complete conversion to the nitro-ester intermediate.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the acid.

-

-

Reduction (Tin/HCl Method):

-

Cool the reaction mixture to room temperature.

-

Slowly add Tin (Sn) powder (22.5 g, ~3 eq) to the acidic ethanolic solution.

-

Maintain temperature between 35–40°C to control the exotherm.

-

Allow the slurry to stir for 4 hours.

-

Alternative: Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) is cleaner for large-scale batches, avoiding tin waste.

-

-

Work-up & Purification:

-

Basify the mixture with 30% aqueous NaOH (or saturated NaHCO₃) to pH >9.

-

Extract with Diethyl Ether or Ethyl Acetate (3 × 300 mL).

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

-

Part 4: Process Visualization

The following diagram illustrates the logical flow of the synthesis and the structural transformation.

Caption: Step-wise synthesis from the nitro-acid precursor via Fischer esterification followed by nitro-group reduction.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

δ 1.39 (t, 3H): Methyl protons of the ethyl ester group (–OCH₂CH ₃).

-

δ 2.18 (s, 6H): Methyl protons on the aromatic ring (Ar-CH ₃) at positions 3 and 5.

-

δ 4.05 (br s, 2H): Amine protons (–NH ₂). Note: Chemical shift varies with concentration/solvent.

-

δ 4.34 (q, 2H): Methylene protons of the ethyl ester (–OCH ₂CH₃).

-

δ 7.65 (s, 2H): Aromatic protons at positions 2 and 6. Singlet indicates symmetry due to 3,5-substitution.

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: Calculated: 194.12; Observed: 194.1 m/z.

-

Fragment Ions: Loss of ethoxy group (–OEt) typically observed.

Part 6: Applications in Drug Development

1. Opioid Antagonist Synthesis: Ethyl 4-amino-3,5-dimethylbenzoate is a key intermediate in the synthesis of peptide-based opioid antagonists, such as (2S)-Mdcp derivatives. The 3,5-dimethyl substitution pattern provides conformational restriction, enhancing the binding selectivity of the final peptidomimetic to opioid receptors (mu/delta).

2. Local Anesthetic Design: As a structural analog of Benzocaine, this compound serves as a scaffold for investigating "hindered esters." The methyl groups protect the ester linkage from rapid hydrolysis by plasma esterases, potentially prolonging the duration of action in experimental local anesthetics.

3. Photopharmacology: Recent research utilizes similar amino-benzoate scaffolds to create azobenzene derivatives. These compounds act as photoswitches, allowing biological activity to be toggled on/off with light, a crucial tool in precision medicine.

Part 7: Safety & Handling (SDS Highlights)

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 76963, Ethyl 4-amino-3,5-dimethylbenzoate.Link

-

Synthesis Protocol (Nitro Reduction): Li, G., et al. "Novel Opioid Peptide Derived Antagonists Containing (2S)-2-Methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic Acid." Journal of Medicinal Chemistry, 2003. Link

-

Crystallography & Structural Analogs: Sundar, J. K., et al. "Ethyl 4-(dimethylamino)benzoate."[4] Acta Crystallographica Section E, 2010. (Cited for comparative structural data of the isomer). Link

-

Patent Literature: "Methotrexate derivatives and process for their preparation." US Patent 6,559,149 B1. (Describes the use of Ethyl 4-amino-3,5-dimethylbenzoate as an intermediate). Link

Sources

Technical Guide: Solubility Profile of Ethyl 4-amino-3,5-dimethylbenzoate in Organic Solvents

This guide provides an in-depth technical analysis of the solubility profile of Ethyl 4-amino-3,5-dimethylbenzoate (CAS 3095-47-4), a critical intermediate in the synthesis of pharmaceutical agents such as Rilpivirine .

Executive Summary

Ethyl 4-amino-3,5-dimethylbenzoate is a lipophilic ester-amine intermediate used primarily in the synthesis of diarylpyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Rilpivirine .[1]

Understanding its solubility landscape is critical for three unit operations in drug development:

-

Reaction Optimization: Selecting solvents that solubilize the reactant without interfering with organometallic or nucleophilic coupling steps.

-

Purification: Designing recrystallization protocols to remove impurities (e.g., unreacted 2,6-dimethylaniline).

-

Analysis: Developing robust HPLC/UPLC methods for process control.

This guide synthesizes experimental data and structure-property relationships (SPR) to provide a definitive solubility reference.

Physicochemical Profile

To predict solubility behavior, we must first analyze the molecular interactions governing the crystal lattice energy and solvation enthalpy.

| Property | Value / Characteristic | Impact on Solubility |

| CAS Number | 3095-47-4 | Unique Identifier |

| Molecular Weight | 193.24 g/mol | Low MW facilitates dissolution in small-molecule solvents. |

| Physical State | White to off-white solid | Requires energy input (heat) to overcome lattice enthalpy. |

| Functional Groups | Ester (-COOEt), Primary Amine (-NH₂), Methyl (-CH₃) x2 | Amphiphilic: The ester and methyls provide lipophilicity; the amine provides H-bond donation/acceptance and pH sensitivity. |

| Predicted LogP | ~2.5 – 2.9 | Lipophilic. Prefers non-polar to moderately polar organic solvents over water. |

| pKa (Amine) | ~2.5 – 3.5 (Estimated) | Weak base due to electron-withdrawing ester group, but still protonatable by strong acids. |

Solubility Landscape

The solubility of Ethyl 4-amino-3,5-dimethylbenzoate follows a distinct "Like Dissolves Like" pattern modified by the steric hindrance of the 3,5-dimethyl groups.

A. High Solubility Solvents (Process Solvents)

These solvents are recommended for preparing stock solutions or running homogeneous reactions (e.g., acylations, alkylations).

-

Aprotic Polar Solvents:

-

DMSO & DMF: Excellent solubility (>100 mg/mL). The sulfoxide/amide oxygens act as strong H-bond acceptors for the primary amine protons.

-

THF (Tetrahydrofuran): High solubility. Often used in reduction steps (e.g., with LiAlH₄) or coupling reactions.

-

Dichloromethane (DCM) & Chloroform: High solubility. The primary choice for liquid-liquid extraction from aqueous phases.

-

B. Moderate/Temperature-Dependent Solvents (Recrystallization Candidates)

These solvents exhibit a steep solubility curve (low solubility at RT, high at reflux), making them ideal for purification.

-

Alcohols (Ethanol, Methanol, Isopropanol):

-

Behavior: Soluble at elevated temperatures; sparingly soluble at 0–5°C.

-

Mechanism: The hydroxyl group interacts with the ester carbonyl and amine, but the hydrophobic aromatic core limits solubility at low temperatures.

-

Application: Ethanol is the preferred solvent for recrystallization, often combined with water as an anti-solvent.

-

-

Acetonitrile:

-

Behavior: Moderate to high solubility.[2]

-

Application: Standard solvent for HPLC analysis and certain coupling reactions (e.g., Heck reactions in Rilpivirine synthesis).

-

C. Low Solubility / Anti-Solvents

Used to precipitate the compound from reaction mixtures.

-

Water: Practically insoluble (<0.1 mg/mL) due to the lipophilic aromatic ring and methyl groups.

-

Aliphatic Hydrocarbons (Hexane, Heptane, Petroleum Ether): Low solubility.

-

Application: Frequently used as an anti-solvent in conjunction with Ethyl Acetate or Toluene to force precipitation.

-

pH-Dependent Solubility (The "Acid Swing")

A unique feature of this compound is its switchable solubility based on pH, utilized extensively in purification.

-

Acidic Conditions (pH < 2):

-

Mechanism: Addition of HCl or H₂SO₄ protonates the amine (-NH₂ → -NH₃⁺).

-

Result: The compound becomes highly water-soluble as the hydrochloride salt.

-

Protocol: Dissolve crude organic residue in dilute HCl; filter off non-basic impurities; neutralize filtrate with NaOH to precipitate pure Ethyl 4-amino-3,5-dimethylbenzoate.

-

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this standard operating procedure (SOP) to generate precise data for your specific solvent lot.

-

Preparation: Weigh ~100 mg of Ethyl 4-amino-3,5-dimethylbenzoate into a 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 5 minutes between additions.

-

Endpoint: Record the volume required to achieve a clear solution.

-

Calculation: Solubility (mg/mL) = Mass (mg) / Volume (mL).

Protocol B: Recrystallization (Ethanol/Water System)

Recommended for purifying >95% crude material.

-

Dissolution: Suspend crude solid in Ethanol (5 mL per gram).

-

Heating: Heat to reflux (approx. 78°C) until fully dissolved. If particulates remain, hot filter.

-

Nucleation: Allow the solution to cool slowly to room temperature.

-

Precipitation: If no crystals form, add Water dropwise (up to 10% v/v) until slight turbidity persists, then cool to 4°C.

-

Harvest: Filter the white crystalline solid and wash with cold Ethanol/Water (1:1).

Process Logic Visualization

The following diagram illustrates the decision logic for solvent selection during the workup and purification of Ethyl 4-amino-3,5-dimethylbenzoate.

Caption: Decision tree for solvent selection based on operational goals (Analysis, Synthesis, or Purification).

References

-

Janssen Pharmaceutica NV. (2013). Process for the preparation of Rilpivirine.[3][4][5] World Intellectual Property Organization. Patent WO2014009968. (Describes the use of amino-benzoate intermediates and solvent systems including acetonitrile and ethanol).

-

Zhang, G., et al. (2021).[6] "The development of an effective synthetic route of rilpivirine."[3][4][5] Chemical Papers, 75, 4851–4859. Link (Details the synthesis of Rilpivirine intermediates and recrystallization in ethyl acetate/petroleum ether).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76957, Ethyl 4-amino-3,5-dimethylbenzoate.Link

- Gassman, P. G., & Gruetzmacher, G. (1977). "Ortho-Alkylation of Anilines: Ethyl 4-Amino-3-methylbenzoate." Organic Syntheses, 56, 15.

Sources

- 1. Ethyl 4-amino-3,5-dimethylbenzoate | CAS#:3095-47-4 | Chemsrc [chemsrc.com]

- 2. 40800-65-5 | Ethyl 4-amino-3-methylbenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Chemoselective Esterification of 4-Amino-3,5-Dimethylbenzoic Acid

Topic: Protocol for esterification of 4-amino-3,5-dimethylbenzoic acid Content Type: Application Note & Detailed Protocol Audience: Researchers, Process Chemists, and Drug Discovery Scientists.

Introduction & Mechanistic Rationale

The esterification of 4-amino-3,5-dimethylbenzoic acid (CAS: 4970-12-7) to its methyl ester (CAS: 3095-48-5) presents a specific set of challenges dictated by its electronic and steric environment.

-

Electronic Deactivation: The amino group at the para position is a strong electron donor (

effect). This resonance donation increases electron density within the aromatic ring, rendering the carboxylic carbonyl carbon less electrophilic and thus more resistant to nucleophilic attack by methanol compared to unsubstituted benzoic acid. -

Steric Environment: While the methyl groups at positions 3 and 5 are meta to the carboxylic acid and do not impose severe steric hindrance at the reaction site (unlike 2,6-disubstitution), they do create a lipophilic core that influences solubility.

-

Chemoselectivity: The primary challenge is preventing the nucleophilic amino group from reacting with activated acylating agents, which would lead to polymerization (amide formation).

Selected Strategy: This protocol utilizes an in-situ acid chloride generation/activation method using Thionyl Chloride (

-

Why this method?

reacts with methanol to generate anhydrous-

It protonates the amine to form the ammonium salt (

), effectively protecting it and removing its nucleophilicity. -

It creates a strictly anhydrous environment with a high concentration of protons to catalyze the Fischer esterification, overcoming the electronic deactivation of the carboxyl group.

-

Reaction Workflow Visualization

Figure 1: Logical workflow for the thionyl chloride-mediated esterification, highlighting the critical neutralization step to recover the free amine.

Materials & Equipment

| Component | Grade/Specification | Role |

| 4-Amino-3,5-dimethylbenzoic acid | >98% Purity | Substrate |

| Methanol (MeOH) | Anhydrous (HPLC Grade) | Solvent & Reagent |

| Thionyl Chloride ( | Reagent Grade (>99%) | Dehydrating agent/Catalyst |

| Sodium Bicarbonate ( | Saturated Aqueous Soln. | Neutralization Base |

| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |

| Equipment | 2-Neck RB Flask, Reflux Condenser, Drying Tube ( | Reaction Setup |

Detailed Experimental Protocol

Phase 1: Activation (0°C)

Safety Precaution: Thionyl chloride reacts violently with water and releases toxic

-

Setup: Equip a clean, dry 250 mL 2-neck round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (calcium chloride or Drierite).

-

Solvation: Charge the flask with 4-amino-3,5-dimethylbenzoic acid (5.0 g, 30.3 mmol) and anhydrous Methanol (50 mL).

-

Note: The starting material may not dissolve completely at this stage; a suspension is normal.

-

-

Chilling: Cool the suspension to 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

-

Addition: Transfer Thionyl Chloride (4.4 mL, 60.6 mmol, 2.0 equiv) into a pressure-equalizing dropping funnel (or use a glass syringe). Add dropwise to the methanol suspension over 20–30 minutes.

-

Observation: The reaction is exothermic. Evolution of gas (

,

-

Phase 2: Reaction (Reflux)

-

Heating: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT) while stirring for 30 minutes.

-

Reflux: Heat the reaction mixture to a gentle reflux (

) using an oil bath or heating mantle. -

Duration: Maintain reflux for 4 to 6 hours .

-

Monitoring: Monitor reaction progress via TLC (System: 30% Ethyl Acetate in Hexanes). The starting material (

) should disappear, replaced by the less polar ester ( -

Self-Validation: If starting material persists after 6 hours, add an additional 0.5 equiv of

(cooled) and reflux for another 2 hours.

-

Phase 3: Workup & Isolation

-

Concentration: Cool the mixture to RT. Remove the excess methanol and volatiles under reduced pressure (Rotary Evaporator) to yield a solid residue.

-

State: This residue is the hydrochloride salt of the ester.

-

-

Neutralization: Resuspend the residue in Water (50 mL) and Ethyl Acetate (50 mL). Slowly add Saturated

solution with vigorous stirring until the aqueous layer pH reaches ~8.-

Critical Step: This converts the water-soluble ammonium salt back to the lipophilic free amine. Gas evolution (

) will be observed.

-

-

Extraction: Separate the layers. Extract the aqueous phase twice more with Ethyl Acetate (2 x 30 mL).

-

Drying: Combine the organic layers, wash with Brine (30 mL), and dry over anhydrous

or -

Final Isolation: Filter off the drying agent and concentrate the filtrate under vacuum.

-

Purification (Optional): The crude product is typically sufficiently pure (>95%). If necessary, recrystallize from a mixture of Hexanes/Ethyl Acetate (5:1) or Methanol/Water.[1][2]

Quality Control & Data Specifications

Target Compound: Methyl 4-amino-3,5-dimethylbenzoate CAS: 3095-48-5[3][4]

| Parameter | Specification | Validation Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Yield | 90% – 98% | Gravimetric |

| Melting Point | 106 – 107 °C | Capillary MP Apparatus |

| ~0.5 (30% EtOAc/Hexane) | TLC (UV 254nm) |

Expected NMR Data ( , 400 MHz)

- 7.72 (s, 2H): Aromatic protons (Positions 2,6). Singlet indicates symmetry.

-

4.10 (br s, 2H): Amino group (

-

3.86 (s, 3H): Methyl ester (

- 2.21 (s, 6H): Aromatic methyls (Positions 3,5).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete neutralization of HCl salt. | Ensure pH of aqueous layer is >8 during workup. The salt is water-soluble and will be lost if not basified. |

| Starting Material Remains | Water contamination in MeOH. | Use freshly opened anhydrous methanol. Water hydrolyzes the ester back to acid. |

| Side Product (N-Methylation) | Use of Methyl Iodide/Base method. | Avoid alkyl halide methods. The |

| Dark Coloration | Oxidation of amine. | Perform reflux under an inert atmosphere ( |

References

-

Bond University. (2019). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education. Link (Analogous protocol using H2SO4/MeOH).[5]

-

Indian Academy of Sciences. (2006). Photoinduced intramolecular charge-transfer reactions in 4-amino-3-methyl benzoic acid methyl ester. Proceedings of Chemical Sciences. Link (Specific protocol for methyl-substituted aminobenzoate using SOCl2).

-

Common Organic Chemistry. (2021). Acid to Ester: Thionyl Chloride (SOCl2) and Methanol (MeOH).[6][7] Link

-

ChemicalBook. (2025). Methyl 4-amino-3,5-dimethylbenzoate Product Properties and Synthesis. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 4-AMINO-3,5-DIMETHYL-BENZOIC ACID METHYL ESTER | 3095-48-5 [chemicalbook.com]

- 5. pure.bond.edu.au [pure.bond.edu.au]

- 6. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 7. reddit.com [reddit.com]

Application Note: Catalytic Hydrogenation of Ethyl 3,5-Dimethyl-4-nitrobenzoate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Objective: To provide a robust, scalable, and safe protocol for the reduction of ethyl 3,5-dimethyl-4-nitrobenzoate to ethyl 4-amino-3,5-dimethylbenzoate (an intermediate for benzocaine analogues and local anesthetics).

The Challenge: While nitro reduction is a standard transformation, this specific substrate presents a steric and thermodynamic challenge . The two ortho-methyl groups flanking the nitro moiety create significant steric bulk, potentially impeding the adsorption of the nitro group onto the catalyst surface (Langmuir-Hinshelwood kinetics). Furthermore, the preservation of the ethyl ester requires chemoselective conditions that avoid hydrolysis or transesterification.

The Solution:

This protocol utilizes a heterogeneous Palladium on Carbon (Pd/C) catalyst system under controlled hydrogen pressure. This method is superior to chemical reductions (e.g., Fe/HCl or SnCl

Reaction Scheme

Critical Process Parameters (CPP) & Safety

Thermodynamic Hazards (Crucial)

The hydrogenation of nitroarenes is highly exothermic , typically releasing ~540 kJ/mol .

-

Risk: Adiabatic temperature rise can lead to thermal runaway, solvent boiling, and vessel over-pressurization.

-

Control: Strict temperature ramping and active cooling are required. Do not rely solely on passive heat loss.

Steric Hindrance & Catalyst Choice

The 3,5-dimethyl substitution pattern creates a "picket fence" effect.

-

Catalyst: 5% or 10% Pd/C (50% water wet) is recommended. The "wet" catalyst mitigates pyrophoric risks and the water content does not inhibit the reaction in ethanol.

-

Pressure: Unlike unhindered nitrobenzoates which reduce continuously at 1 atm (balloon), this substrate often requires 3–5 bar (45–75 psi) to drive the reaction to completion within a reasonable timeframe (4–8 hours).

Experimental Workflow Visualization

The following diagram outlines the critical path from setup to isolation, highlighting decision gates for safety and purity.

Figure 1: End-to-end process workflow for the catalytic hydrogenation of hindered nitrobenzoates.

Detailed Protocol

Materials & Reagents

| Reagent | Specification | Role |

| Ethyl 3,5-dimethyl-4-nitrobenzoate | >98% Purity | Substrate |

| 10% Pd/C | 50% Water Wet (Degussa type or equiv) | Catalyst |

| Ethanol | Absolute or 95% | Solvent |

| Hydrogen Gas | >99.9% (UHP) | Reductant |

| Celite 545 | Filter Aid | Clarification |

Step-by-Step Procedure

Step 1: Reactor Preparation

-

Ensure the high-pressure reactor (e.g., Parr shaker or Buchi autoclave) is clean and dry.

-

Safety Check: Inspect O-rings and burst disks. Ensure the cooling loop is functional.

Step 2: Charging

-

Weigh 10.0 g (44.8 mmol) of ethyl 3,5-dimethyl-4-nitrobenzoate.

-

Dissolve the substrate in 100 mL of Ethanol . (Concentration ~0.45 M).[1]

-

Note: If solubility is poor at RT, mild warming is acceptable, but cool back to <30°C before catalyst addition.

-

-

Add 1.0 g of 10% Pd/C (50% wet) to the reactor vessel.

-

Crucial: Always add the wet catalyst first or to the wetted solvent to prevent spark ignition of solvent vapors.

-

-

Pour the substrate solution carefully over the catalyst.

Step 3: Inerting & Reaction

-

Purge 1: Pressurize with Nitrogen (

) to 5 bar, then vent to 1 bar. Repeat 3 times to remove Oxygen. -

Purge 2: Pressurize with Hydrogen (

) to 2 bar, then vent. Repeat 2 times. -

Pressurize: Charge

to 3.5 bar (50 psi) . -

Agitation: Start stirring at 800–1000 rpm. Mass transfer is critical here.

-

Temperature: Monitor the internal temperature.

-

Initial Phase (0-1 hr): Maintain 20–25°C. Watch for the exotherm.

-

Secondary Phase (1-4 hrs): If

uptake slows, ramp temperature to 45°C . The steric hindrance often requires this thermal push to complete the reduction of the final intermediate (hydroxylamine).

-

Step 4: Monitoring

-

Monitor the pressure drop reservoir. Theoretical

consumption is 3 equivalents (~134 mmol or ~3.0 L at STP for 10g scale). -

End Point: Reaction is deemed complete when

uptake ceases for >30 mins. -

Validation: Sample an aliquot, filter, and run HPLC/TLC.

-

TLC Eluent: 30% EtOAc in Hexanes. Product is more polar (lower

) and stains purple/red with p-Anisaldehyde or Ninhydrin.

-

Step 5: Workup

-

Stop agitation and vent

. Purge vessel 3 times with -

Filtration: Filter the reaction mixture through a pad of Celite 545 to remove Pd/C.

-

Safety: Do not let the filter cake dry out completely (pyrophoric risk). Wash the cake with 20 mL Ethanol.

-

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield an off-white solid.

-

Purification (if needed): Recrystallize from minimal hot Ethanol/Water or Hexanes/EtOAc.

Troubleshooting & Optimization Logic

The steric bulk of the methyl groups can lead to the accumulation of the Hydroxylamine intermediate (

Figure 2: Troubleshooting logic for hindered nitro reduction.

Analytical Specifications

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 75–80°C (Compare to lit. for similar esters).

-

1H NMR (CDCl3, 400 MHz):

-

1.38 (t, 3H, Ester-

-

2.20 (s, 6H, Ar-

-

4.0-4.2 (br s, 2H,

-

4.35 (q, 2H, Ester-

- 7.70 (s, 2H, Ar-H)

-

1.38 (t, 3H, Ester-

References

-

Chemical Safety in Hydrogenation: Stoessel, F. (1993).[5] Experimental study of thermal hazards during the hydrogenation of aromatic nitro compounds. Journal of Loss Prevention in the Process Industries, 6(2), 79-85.

-

Steric Effects in Nitro Reduction: Bhanage, B. M., et al. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega.

-

Benzocaine Analogue Synthesis (General Procedures): Gassman, P. G., & Gruetzmacher, G. (1977). Ethyl 4-amino-3-methylbenzoate.[6] Organic Syntheses, 56, 15.

-

Substrate Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76957, Ethyl 4-amino-3,5-dimethylbenzoate.

Sources

- 1. almacgroup.com [almacgroup.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethyl 4-amino-3,5-dimethylbenzoate | CAS#:3095-47-4 | Chemsrc [chemsrc.com]

- 4. Ethyl 4-amino-3,5-dimethylbenzoate | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Stabilizing Ethyl 4-amino-3,5-dimethylbenzoate (EADB)

Status: Operational Topic: Hydrolysis Prevention in Aqueous Media Target Audience: Formulation Scientists, Medicinal Chemists, Analytical Chemists

Core Directive & Mechanism of Action

The Challenge: Ethyl 4-amino-3,5-dimethylbenzoate (EADB) is a lipophilic ester structurally related to benzocaine. In aqueous environments, it undergoes hydrolysis to form 4-amino-3,5-dimethylbenzoic acid and ethanol . This degradation is driven by the polarization of the carbonyl carbon, making it susceptible to nucleophilic attack by water or hydroxide ions.

Structural Insight: While the 3,5-dimethyl substitution pattern provides steric bulk around the amino group (position 4), it is located at the meta position relative to the ester carbonyl (position 1). Therefore, these methyl groups do not provide significant steric hindrance to protect the ester from hydrolysis. Stability must be achieved through electronic modulation (pH control) and formulation engineering (reducing water activity).

Mechanism of Degradation (Visualized)

Figure 1: The irreversible hydrolysis pathway of EADB. The reaction is catalyzed by both acid (

Troubleshooting Guides & FAQs

Issue 1: "My stock solution degrades significantly within 24 hours."

Diagnosis: Incorrect pH environment. Technical Explanation: Ester hydrolysis is pH-dependent.[1]

-

pH > 8 (Alkaline): Rapid saponification occurs. The hydroxide ion (

) is a potent nucleophile. -

pH < 3 (Acidic): The amino group (

) becomes protonated (

Solution: Maintain the pH within the "Stability Window" of pH 4.5 – 6.0 . In this range, the amino group remains largely unprotonated (maintaining resonance stability), and the concentration of catalytic hydroxide ions is low.

Protocol: Citrate Buffer Preparation (pH 5.5)

-

Solution A: 0.1 M Citric acid solution.

-

Solution B: 0.1 M Sodium citrate dihydrate solution.

-

Mix: Combine 28 mL of Solution A with 72 mL of Solution B.

-

Verify: Check pH with a calibrated meter; adjust with dilute HCl or NaOH if necessary.

Issue 2: "The compound precipitates when I add water, but degrades if I use co-solvents."

Diagnosis: High water activity (

Solution: Reduce "Water Activity" rather than just solubility. Use non-aqueous co-solvents that structure water or encapsulate the drug.

| Strategy | Recommended Agent | Mechanism |

| Co-solvent | Propylene Glycol or PEG 400 | Reduces dielectric constant; sterically hinders water attack. |

| Surfactant | Polysorbate 80 (Tween 80) | Forms micelles. EADB partitions into the hydrophobic core, shielded from bulk water. |

| Complexation | HP- | Encapsulates the phenyl ring, physically blocking hydrolytic attack. |

Decision Tree for Formulation:

Figure 2: Logic flow for selecting the appropriate stabilization strategy based on solubility and degradation severity.

Issue 3: "How do I confirm if the degradation product is actually the acid?"

Diagnosis: Need for specific analytical validation. Technical Explanation: The primary degradation product, 4-amino-3,5-dimethylbenzoic acid, is significantly more polar than the parent ester. It will elute much earlier in Reverse Phase HPLC.

Validated HPLC Protocol:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 5 -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 285 nm (The amino-benzoate chromophore).

-

Expected Result:

-

Acid Metabolite: Retention time

3-5 min. -

Parent EADB: Retention time

10-12 min.[2]

-

Advanced Stabilization: Cyclodextrin Complexation

If pH control and co-solvents fail, Hydroxypropyl-

Why it works:

The hydrophobic cavity of the cyclodextrin accommodates the aromatic ring of EADB. This "host-guest" complex sterically blocks water molecules from approaching the ester linkage. Research on similar aminobenzoates (like benzocaine) confirms that

Preparation Protocol:

-

Prepare a 20% (w/v) HP-

-CD solution in pH 5.5 citrate buffer. -

Add EADB in excess of its intrinsic solubility.

-

Stir for 24 hours at room temperature to reach equilibrium.

-

Filter (0.45

m) to remove uncomplexed solid. -

The filtrate contains the stabilized, solubilized drug.

Storage Recommendations

-

Solid State: Store at

C under desiccant. Hydrolysis in the solid state is negligible unless exposed to high humidity. -

Aqueous Solutions: Do not freeze buffered solutions if possible, as buffer salts can precipitate during freezing, causing massive "pH shifts" in the remaining liquid micro-pockets, accelerating degradation. Store at

C. -

Lyophilization: If long-term aqueous storage is required, lyophilize the cyclodextrin complex into a powder and reconstitute immediately before use.

References

-

Connors, K. A., & Rosanske, T. W. (1980). Effect of cyclodextrins on the hydrolysis of esters.[1][3] Journal of Pharmaceutical Sciences.

-

Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins.[4][5] 1. Drug solubilization and stabilization.[4][6] Journal of Pharmaceutical Sciences.

-

Mura, P. (2014). Analytical techniques for characterization of cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical and Biomedical Analysis.

-

PubChem. (n.d.). Ethyl 4-amino-3,5-dimethylbenzoate Compound Summary. National Library of Medicine.

Sources

- 1. Amine-catalyzed hydrolyses of cyclodextrin cinnamates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Effect of cyclodextrin on the intramolecular catalysis of aryl hydrogen phthalate ester hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. alfachemic.com [alfachemic.com]

- 5. researchgate.net [researchgate.net]

- 6. US2628182A - Benzocaine anesthetic solution - Google Patents [patents.google.com]

Technical Support Center: Stability of Ethyl 4-amino-3,5-dimethylbenzoate Under UV Light

[1]

Executive Summary & Core Stability Profile

Ethyl 4-amino-3,5-dimethylbenzoate (an analog of Benzocaine) is a photosensitive aniline derivative .[1] While the 3,5-dimethyl substitution provides steric protection to the aromatic ring, the primary amine (

Critical Stability Status:

-

Light Sensitivity: High. Prolonged exposure leads to photo-oxidation (yellowing/browning) and hydrolysis.[1]

-

Primary Degradation Pathway: N-oxidation followed by coupling (azo formation) or hydrolysis of the ester linkage.[1]

-

Storage Requirement: Amber glassware, desiccated,

(preferred) or RT in darkness.

Troubleshooting Guide (Q&A)

Direct solutions for issues observed during synthesis, storage, or analysis.

Issue 1: Sample Discoloration (Yellowing or Browning)[1]

Q: My white powder turned pale yellow after being left on the benchtop for 4 hours. Is it still usable?

A: The color change indicates photo-oxidation of the primary amine .[1]

-

Mechanism: UV light excites the aniline moiety, generating a radical cation (

). This species reacts with atmospheric oxygen to form N-oxide intermediates or couples to form azo-dimers (which are highly chromophoric/colored).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Diagnostic: Run a quick HPLC. If the impurity peak area is

, repurification (recrystallization from Ethanol/Water) may salvage it. Ifngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Prevention: Always handle the solid in low-light conditions or under yellow light (sodium vapor) if possible.[1] Use amber vials immediately.

Issue 2: Unexpected Polar Peaks in HPLC

Q: I see a new peak eluting earlier than the main compound after UV exposure. What is it?

A: This is likely 4-amino-3,5-dimethylbenzoic acid (the hydrolysis product).[1]

-

Mechanism: UV light can catalyze the hydrolysis of the ethyl ester, especially if trace moisture is present. The acid form is more polar and will elute earlier on a Reverse-Phase (C18) column.[1]

-

Confirmation: Check the UV spectrum of the new peak. If the

is slightly blue-shifted (hypsochromic shift) compared to the ester, it confirms the acid.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Correction: Ensure all solvents used for storage are anhydrous. Flush headspace with Nitrogen or Argon.

Issue 3: Assay Variability in High-Throughput Screening (HTS)

Q: Our potency results fluctuate when the compound is in solution on the deck for >2 hours.

A: The compound is degrading in the solvent under ambient lab lights.

-

Solvent Effect: Chlorinated solvents (DCM, Chloroform) and oxygenated solvents (THF) can accelerate radical propagation under light.[1]

-

Solution: Switch to DMSO or Methanol for stock solutions (better radical scavenging properties).[1] Use opaque or black microplates. Cover reservoirs with aluminum foil.

Technical Deep Dive: Photodegradation Mechanism

The degradation of Ethyl 4-amino-3,5-dimethylbenzoate is driven by the electron-donating capability of the amino group and the electron-withdrawing nature of the ester, creating a "push-pull" system that absorbs UV strongly.[1]

Pathway Visualization

Figure 1: Proposed photodegradation pathway. The primary amine serves as the initiation site for radical formation, leading to oxidation and dimerization.[1]

Experimental Protocols

Protocol A: Forced Degradation Study (ICH Q1B Compliant)

Use this to determine the specific half-life of your batch.[1]

Objective: Quantify degradation rate under standard UV conditions.

| Step | Action | Technical Note |

| 1. Prep | Dissolve compound at 1 mg/mL in MeOH:H2O (50:50). | Use HPLC-grade solvents. |

| 2.[1] Control | Transfer 1 mL to an Amber HPLC vial. | Store in dark at RT. |

| 3. Stress | Transfer 1 mL to a Clear quartz/glass vial. | Ensure cap is tight to prevent evaporation. |

| 4. Expose | Place clear vial in a UV chamber (Cool White + UV Fluorescent). | Target: 1.2 million lux hours (approx. 24h). |

| 5. Analyze | Inject Control vs. Stressed sample on HPLC-UV (254 nm). | Column: C18, 3.5µm. Mobile Phase: ACN/Water (0.1% TFA). |

| 6. Calc | If >10%, the compound is "Photolabile". |

Protocol B: Standard Handling Procedure

Mandatory for maintaining purity >99%.

-

Receiving: Upon receipt, inspect the container. If the powder is yellow/tan, reject the lot (it should be white/off-white).[1]

-

Weighing: Minimize exposure to overhead fluorescent lights.

-

Solubilization: Use degassed solvents (sparged with Helium or Nitrogen) to remove dissolved Oxygen, which fuels the photo-oxidation pathway.[1]

-

Storage: Store solid in amber glass bottles with a Teflon-lined cap. Wrap the neck with Parafilm.

Frequently Asked Questions (FAQs)

Q: Does the 3,5-dimethyl substitution make it MORE or LESS stable than Benzocaine? A: It makes it slightly more stable against hydrolysis (due to steric hindrance protecting the ester carbonyl) but potentially more reactive to oxidation .[1] The methyl groups are electron-donating, making the amine more electron-rich and thus easier to oxidize into a radical cation under UV light.[1]

Q: Can I use plastic (polypropylene) tubes for storage? A: For short term (<24h), yes.[1] For long term, no . Small organic esters can leach into plastics or extract plasticizers. Furthermore, clear plastic offers zero UV protection. Use Amber Glass (Type I).

Q: What is the UV cutoff for this compound? A: Like most aminobenzoates, it has strong absorption in the UV-B/UV-A region (280–320 nm) .[1] You must use filters that block light below 400 nm to ensure total safety.

Troubleshooting Logic Map

Figure 2: Decision tree for diagnosing stability issues.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 76953, Ethyl 4-amino-3,5-dimethylbenzoate. Retrieved from [Link][1]

-

MDPI. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. (Provides mechanistic insight into aminobenzoate degradation pathways). Retrieved from [Link][1]

-

Hampford Research Inc. (2025). Technical Bulletin: Ethyl 4-(dimethylamino)benzoate (EDAB). (Data on amine synergists and UV absorption). Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Photostability of 4-aminobenzoic acid derivatives. Physical Chemistry Chemical Physics. Retrieved from [Link]

Troubleshooting low melting point issues in Ethyl 4-amino-3,5-dimethylbenzoate

Topic: Troubleshooting Low Melting Point & Isolation Issues

Introduction: The "Borderline Solid" Challenge

Welcome to the technical support hub for Ethyl 4-amino-3,5-dimethylbenzoate (CAS: 3095-47-4).[1][2]

If you are accessing this guide, you are likely facing a specific frustration: your product is an oil, a sticky gum, or a solid that melts significantly below the expected range (47–48°C).

Unlike its parent compound Benzocaine (MP ~90°C), the introduction of two methyl groups at the 3,5-positions creates steric hindrance that disrupts efficient crystal packing. This results in a naturally low melting point (MP). Consequently, even minor impurities—specifically residual solvents or unreacted intermediates—can depress the melting point to near-ambient temperatures, causing the "oiling out" phenomenon.

This guide provides a causality-based troubleshooting workflow to restore crystallinity and purity.

Part 1: Diagnostic & Theory (FAQs)

Q1: My product is an oil at room temperature. Is it a failed reaction?

Answer: Not necessarily. It is likely a supercooled liquid or a solvated eutectic mixture .

-

The Science: According to Raoult’s Law of freezing point depression (

), impurities (especially low-molecular-weight solvents like ethanol or ethyl acetate) drastically lower the melting point. -

The Cause: Because the theoretical MP (~47°C) is close to standard drying temperatures, aggressive heating during vacuum drying often melts the product. Once melted, the viscous oil traps solvent molecules, creating a self-perpetuating cycle where the solvent cannot escape, keeping the MP depressed.

Q2: I see a melting point of 35–38°C. Is this acceptable?

Answer: No. This indicates ~3–5% impurity content.[1]

-

Common Culprits:

-

Residual Ethanol: The most common impurity from esterification.

-

Water: If the sample is hygroscopic.

-

Homologous Impurity: Ethyl 4-amino-3-methylbenzoate (incomplete methylation of precursor) or unreacted acid.[1]

-

Q3: Why does it turn into a gum during recrystallization?

Answer: This is "Oiling Out." It occurs when the compound's melting point in the solvent mixture is lower than the temperature at which the solution becomes saturated. Instead of crystallizing, the product separates as a liquid phase (oil droplets).

Part 2: Troubleshooting Workflows

Workflow A: Rescuing an "Oiled Out" Batch

Use this protocol if your product is currently a liquid or gum.

| Step | Action | Technical Rationale |

| 1 | Dissolution | Dissolve the oil in the minimum amount of warm Ethanol (35°C).[1] Do not heat above 40°C. |

| 2 | Anti-Solvent | Add water dropwise until a faint turbidity persists. |

| 3 | Seeding | CRITICAL: Add a seed crystal of pure Ethyl 4-amino-3,5-dimethylbenzoate.[1] If none exists, scratch the glass interface vigorously. |

| 4 | Controlled Cooling | Cool slowly to 20°C, then to 4°C. Do not plunge into dry ice, as this traps impurities. |

| 5 | Isolation | Filter rapidly on a chilled Buchner funnel. |

Workflow B: Correct Drying Protocol

Standard oven drying destroys this product's crystallinity.

-

Apparatus: Vacuum desiccator (Not a heated oven).

-

Desiccant:

(Phosphorus pentoxide) or Paraffin wax shavings (to absorb residual organic solvents). -

Pressure: < 5 mbar.

-

Temperature: Ambient (20–25°C).

-

Warning: Heating to 40°C is too risky. If the vacuum fluctuates, the effective MP drops, and the solid will fuse.

-

Part 3: Decision Logic & Visualization

The following diagrams illustrate the decision-making process for handling low-melting isolates.

Figure 1: Troubleshooting Logic Tree

Caption: Logic flow for diagnosing and treating physical state anomalies in Ethyl 4-amino-3,5-dimethylbenzoate.

Figure 2: The "Oiling Out" Prevention Mechanism

Caption: Comparison of crystallization pathways. Rapid cooling without seeding leads to liquid-liquid phase separation (oiling out).[1]

Part 4: Data & Specifications

Table 1: Physical Property Specifications

| Property | Specification | Notes |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation of the amine.[1] |

| Melting Point | 47.0 – 49.0 °C | Values <45°C indicate >2% solvent/impurity.[1] |

| Solubility | Soluble in Ethanol, DCM, Ethyl Acetate | Insoluble in water. |

| Storage | 2–8°C, Protect from Light | Amine group is light-sensitive.[1] |

Table 2: Common Impurity Profiles

| Impurity | Origin | Detection (TLC/NMR) | Removal Strategy |

| Ethanol | Reaction Solvent | 1H NMR (Triplet ~1.2 ppm) | Ambient Vacuum Drying (24h) |

| 4-Amino-3,5-dimethylbenzoic acid | Unreacted Precursor | TLC (High polarity, stays at baseline) | Basic wash (NaHCO3) of organic layer.[1] |

| Oxidation By-products | Air exposure | Color (Pink/Brown) | Recrystallization with charcoal.[1] |

References

-

PubChem. (2024). Ethyl 4-amino-3,5-dimethylbenzoate Compound Summary. National Library of Medicine. [Link]

-

Organic Syntheses. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester.[1][3] Org. Synth. 57, 11. (Provides foundational synthesis logic for methyl-substituted benzocaines). [Link]

-

Mettler Toledo. (2024). Melting Point Depression and Purity Determination. Technical Application Notes. [Link]

-

University of Calgary. (2024). Recrystallization: Oiling Out. Department of Chemistry Undergraduate Labs. [Link]

Sources

Minimizing side reactions during alkylation of ethyl 4-aminobenzoate

Technical Support Center: Precision Alkylation of Ethyl 4-Aminobenzoate

Status: Operational

Ticket Subject: Minimizing Side Reactions in Benzocaine

Executive Summary: The Selectivity Paradox

The alkylation of ethyl 4-aminobenzoate (Benzocaine) presents a classic organic synthesis challenge: Competitive Nucleophilicity .

The introduction of an alkyl group onto the primary amine increases the electron density on the nitrogen atom (via inductive effects), rendering the resulting secondary amine more nucleophilic than the starting material. This creates a "runaway" reaction where di-alkylation competes aggressively with mono-alkylation. Furthermore, the ester moiety at the para position is susceptible to hydrolysis (saponification) under the very basic conditions often required for alkylation.

This guide provides self-validating protocols to decouple these competing mechanisms.

Module 1: Critical Side Reaction Analysis

The Poly-Alkylation Cascade

-

Mechanism: The product (

amine) reacts faster with the alkyl halide than the substrate ( -

Root Cause: Inductive electron donation from the new alkyl group makes the lone pair on nitrogen more available.

-

Impact: Formation of inseparable mixtures of mono-alkylated, di-alkylated, and quaternary ammonium salts.

Ester Hydrolysis (Saponification)

-

Mechanism: Hydroxide (

) or strong nucleophiles attack the carbonyl carbon of the ethyl ester. -

Root Cause: Use of aqueous bases (NaOH, KOH) or wet solvents.

-

Impact: Loss of the ethyl group, yielding 4-(alkylamino)benzoic acid (zwitterionic and difficult to extract).

Elimination (E2)

-

Mechanism: The base deprotonates the

-carbon of the alkyl halide reagent rather than the amine. -

Root Cause: Use of strong, bulky bases (e.g.,

-BuOK) or high temperatures. -

Impact: Consumption of alkyl halide to form alkenes (e.g., Ethyl Iodide

Ethylene), stalling the reaction.

Module 2: Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition and decision pathways.

Figure 1: Kinetic pathway showing the acceleration of reaction rate (

Module 3: Optimization Data Tables

Table 1: Base Selection Matrix

Choose the base based on your tolerance for hydrolysis and need for mono-selectivity.

| Base | pKa (conj.[1][2][3] acid) | Hydrolysis Risk | Mono-Selectivity | Recommendation |

| Cesium Carbonate ( | ~10.3 | Low (in DMF) | High | Preferred for Direct Alkylation. The "Cesium Effect" promotes mono-alkylation via specific surface coordination. |

| Potassium Carbonate ( | 10.3 | Low-Medium | Moderate | Acceptable. Requires strict stoichiometry. |

| Sodium Hydride ( | 35 | High | Low | Avoid. Too aggressive; promotes rapid di-alkylation and ester cleavage. |

| Triethylamine ( | 10.75 | Very Low | Low | Poor conversion for aniline alkylation due to weak basicity relative to nucleophilicity requirements. |

| Sodium Hydroxide ( | 15.7 | Critical | Low | Prohibited. Rapidly hydrolyzes the ester to the carboxylate salt. |

Table 2: Solvent Compatibility

| Solvent | Dielectric Constant | Suitability | Notes |

| DMF (Anhydrous) | 36.7 | Excellent | Best for |

| Acetonitrile ( | 37.5 | Good | Good alternative to DMF. Easier to remove (lower BP). |

| Ethanol ( | 24.5 | Specific | Only for Reductive Amination. Do not use for direct alkylation (nucleophilic competition). |

| Water | 80.1 | Fail | Causes ester hydrolysis and phase separation issues. |

Module 4: Validated Protocols

Protocol A: Reductive Amination (The "Gold Standard" for Mono-Alkylation)

Use this method if you need >95% selectivity for the mono-alkylated product.

Reagents:

-

Benzocaine (1.0 eq)[4]

-

Aldehyde corresponding to alkyl group (e.g., Acetaldehyde for N-ethyl) (1.1 eq)

-

Sodium Triacetoxyborohydride (

) (1.5 eq) -

Acetic Acid (catalytic, 1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

Workflow:

-

Imine Formation: Dissolve Benzocaine and Aldehyde in DCE under

atmosphere. Add catalytic Acetic Acid. Stir for 30–60 mins. Checkpoint: Monitor by TLC for disappearance of Benzocaine. -

Reduction: Add

in one portion. Stir at room temperature for 4–12 hours.-

Why

? It is mild and will reduce the imine but not the aldehyde or the ester group of Benzocaine.

-

-

Quench: Quench with saturated

solution. -

Workup: Extract with DCM, dry over

, and concentrate.

Mechanism Note: This bypasses the

Protocol B: Direct Alkylation (Cesium-Promoted)

Use this method if the aldehyde is unstable or unavailable, or for cost-efficiency.

Reagents:

-

Benzocaine (1.0 eq)[4]

-

Alkyl Halide (e.g., Ethyl Iodide) (0.9 - 1.0 eq MAX )

-

Cesium Carbonate (

) (1.2 eq)

Workflow:

-

Activation: Dissolve Benzocaine in anhydrous DMF. Add

. Stir for 30 mins to ensure deprotonation/coordination. -

Controlled Addition: Add Alkyl Halide dropwise over 1 hour.

-

Critical Step: Do not add excess alkyl halide. It is better to leave 10% unreacted Benzocaine (easy to separate) than to form 10% di-alkylated impurity (difficult to separate).

-

-

Reaction: Stir at RT or mild heat (40°C).

-

Troubleshooting: If using Alkyl Bromides/Chlorides, add catalytic Potassium Iodide (KI) (0.1 eq) to generate the more reactive Alkyl Iodide in situ (Finkelstein condition).

-

-

Workup: Pour into water (removes DMF). Extract immediately with Ethyl Acetate. Do not let it sit in the basic aqueous layer to prevent hydrolysis.

Module 5: Frequently Asked Questions (FAQs)

Q: My LC-MS shows a mass of [M-28]. What happened? A: You likely hydrolyzed the ester. The "Ethyl" group (mass 29) was lost and replaced by a proton (mass 1), resulting in a net loss of 28. This confirms Hydrolysis .

-

Fix: Ensure your solvent is anhydrous. Switch from NaOH/KOH to

or DIPEA.

Q: I am seeing a large amount of alkene in my NMR and no alkylation. Why?

A: You are favoring Elimination (E2) over Substitution (

-

Fix: Lower the temperature. Use a primary alkyl halide if possible. Switch to Protocol A (Reductive Amination).

Q: Can I use Sodium Borohydride (

Q: Why is the di-alkylated impurity so hard to remove? A: The polarity difference between the mono-alkyl (secondary amine) and di-alkyl (tertiary amine) is often small on silica gel.

-

Tip: Use an amine-functionalized silica column or add 1% Triethylamine to your mobile phase to sharpen the peaks.

References

-

Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

-

Cesium Effect in Alkylation: Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[6] Journal of Organic Chemistry, 2002.[6] [6]

-

Benzocaine Properties & Hydrolysis: "Ethyl 4-aminobenzoate Compound Summary." PubChem, National Library of Medicine.

-

General Aniline Alkylation: "Efficient synthesis of secondary amines by selective alkylation of primary amines." University of South Florida Patents, 2002.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of Ethyl 4-amino-3,5-dimethylbenzoate

Executive Summary

Objective: This guide provides a technical analysis of the 1H NMR spectrum of Ethyl 4-amino-3,5-dimethylbenzoate , a structural analog of the local anesthetic Benzocaine.

Context: In drug development, the introduction of methyl groups at the ortho positions relative to the amine (positions 3 and 5) is a common strategy to modulate lipophilicity and steric hindrance, potentially altering the hydrolysis rate of the ester.[1]

Key Differentiator: The primary spectral distinction between this target compound and its parent (Benzocaine) is the simplification of the aromatic region due to symmetry and the appearance of a distinct benzylic methyl signal.[1] This guide objectively compares these features to validate structural identity.

Experimental Protocol

To ensure reproducible spectral data, the following protocol is recommended. This workflow prioritizes the visualization of labile amine protons, which are often obscured in wet solvents.[1]

Sample Preparation[1][2]

-

Solvent Selection:

-

CDCl₃ (Chloroform-d): Standard for routine analysis.[1] Good solubility, but exchangeable protons (-NH₂) may appear broad or variable.[1]

-

DMSO-d₆ (Dimethyl sulfoxide-d₆): Recommended for detailed characterization.[1] The high polarity and hydrogen-bonding capability of DMSO slow down the proton exchange rate, often resolving the -NH₂ signal into a sharp singlet or distinct multiplet.

-

-

Concentration: 10–15 mg of sample in 0.6 mL of solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: Standard 1H (zg30).

-

Scans (NS): 16 (CDCl₃) or 32 (DMSO-d₆) to improve S/N ratio for the aromatic singlet.

-

Relaxation Delay (D1): 1.0 s (minimum).

Comparative Spectral Analysis

The table below contrasts the target compound with Benzocaine (Ethyl 4-aminobenzoate).[1]

Summary of Chemical Shifts (δ)

Values are approximate (±0.1 ppm) based on substituent chemical shift additivity rules and solvent effects (CDCl₃).

| Region | Proton Type | Target: Ethyl 4-amino-3,5-dimethylbenzoate | Alternative: Benzocaine (Reference) | Key Difference |

| Aromatic | Ar-H (2, 6) | ~7.76 ppm (Singlet, 2H) | ~7.85 ppm (Doublet, 2H) | Loss of coupling. The target has no neighbors to split with. |

| Aromatic | Ar-H (3, 5) | Absent (Substituted by Methyls) | ~6.63 ppm (Doublet, 2H) | Disappearance of the upfield aromatic doublet. |

| Benzylic | Ar-CH₃ (3, 5) | ~2.15 – 2.20 ppm (Singlet, 6H) | Absent | New diagnostic singlet integrating for 6 protons.[1] |

| Ester | -OCH₂- | ~4.30 ppm (Quartet, 2H) | ~4.30 ppm (Quartet, 2H) | Negligible change.[1] |

| Ester | -CH₃ | ~1.35 ppm (Triplet, 3H) | ~1.35 ppm (Triplet, 3H) | Negligible change.[1][2][3] |

| Amine | -NH₂ | ~4.0 – 4.5 ppm (Broad Singlet, 2H) | ~4.0 – 4.5 ppm (Broad Singlet, 2H) | May be sharper in target due to steric shielding.[1] |

Detailed Structural Logic[1]

A. The Aromatic Region (Symmetry Effect)[1]

-

Benzocaine: Displays a classic AA'BB' system (often appearing as two doublets).[1][2] The protons ortho to the electron-withdrawing ester group are deshielded (~7.85 ppm), while those ortho to the electron-donating amine are shielded (~6.63 ppm).[1]

-

Target Compound: The addition of methyl groups at positions 3 and 5 creates a plane of symmetry.[1]

B. The Methyl Substituents[1][4]

-

The two methyl groups are chemically equivalent and attached directly to the aromatic ring.[1]

-

They appear as a strong singlet in the 2.1–2.2 ppm range.[1]

-

Integration Check: This peak must integrate to 6H relative to the aromatic singlet (2H), giving a 3:1 ratio.[1]

Visualizations

Structural Assignment Logic

The following diagram illustrates the decision logic used to confirm the structure based on spectral features.

Figure 1: Decision tree for distinguishing the target compound from its non-methylated precursor.

Experimental Workflow

The synthesis and analysis pipeline ensures sample integrity.[1]

Figure 2: Synthesis and analysis workflow for the target ester.

Troubleshooting & Impurities